molecular formula C10H22N2O B13172096 3-(1-Amino-2-methylpropan-2-yl)-1,5-dimethylpyrrolidin-3-ol

3-(1-Amino-2-methylpropan-2-yl)-1,5-dimethylpyrrolidin-3-ol

Cat. No.: B13172096
M. Wt: 186.29 g/mol
InChI Key: WEIFSYUWNKNSSS-UHFFFAOYSA-N
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Description

3-(1-Amino-2-methylpropan-2-yl)-1,5-dimethylpyrrolidin-3-ol is a versatile chemical compound used extensively in scientific research. This compound’s unique properties enable its application in a myriad of studies, unlocking new possibilities for advances across various disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methylpropan-2-yl)-1,5-dimethylpyrrolidin-3-ol typically involves the hydrogenation of 2-aminoisobutyric acid or its esters . This process requires specific reaction conditions, including the use of a palladium catalyst and hydrogen gas. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methylpropan-2-yl)-1,5-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

3-(1-Amino-2-methylpropan-2-yl)-1,5-dimethylpyrrolidin-3-ol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a potential therapeutic agent for the treatment of neurological disorders.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)-1,5-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: A related compound with similar structural features but different functional groups.

    3-(1-Amino-2-methylpropan-2-yl)oxolan-3-ol: Another structurally related compound with a different ring system.

Uniqueness

3-(1-Amino-2-methylpropan-2-yl)-1,5-dimethylpyrrolidin-3-ol stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable tool in various research applications.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

3-(1-amino-2-methylpropan-2-yl)-1,5-dimethylpyrrolidin-3-ol

InChI

InChI=1S/C10H22N2O/c1-8-5-10(13,7-12(8)4)9(2,3)6-11/h8,13H,5-7,11H2,1-4H3

InChI Key

WEIFSYUWNKNSSS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C)(C(C)(C)CN)O

Origin of Product

United States

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